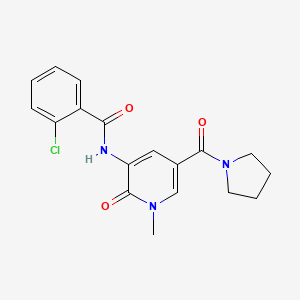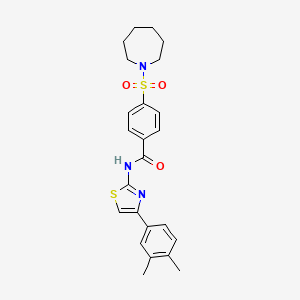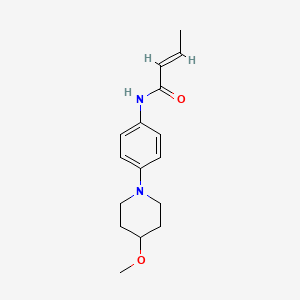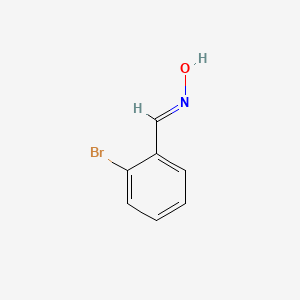![molecular formula C22H21N5O4 B2503991 N-(3,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 941914-93-8](/img/structure/B2503991.png)
N-(3,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(3,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a complex organic molecule that may be related to the family of acetamide derivatives. While the specific compound is not directly studied in the provided papers, similar compounds such as 2-phenyl-N-(pyrazin-2-yl)acetamide and its derivatives have been synthesized and characterized, suggesting that similar methodologies could be applied to the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting with key intermediates. For instance, the synthesis of 2-phenyl-N-(pyrazin-2-yl)acetamide was achieved through a coupling reaction, and the product was crystallized using a toluene and methanol mixture . Similarly, derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide were synthesized using methyl 3-methoxy-5-methylbenzoate as a key intermediate . These methods could potentially be adapted for the synthesis of N-(3,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often confirmed using techniques such as X-ray diffraction (XRD), FT-IR, NMR spectroscopies, and DFT calculations . For example, the optimized molecular structure and vibrational frequencies of 2-phenyl-N-(pyrazin-2-yl)acetamide were investigated using both experimental and theoretical methods, with the geometrical parameters found to be in agreement with XRD data . These techniques would be essential in analyzing the molecular structure of the compound .
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be inferred from studies on similar compounds. The HOMO and LUMO analysis of 2-phenyl-N-(pyrazin-2-yl)acetamide, for instance, was used to determine charge transfer within the molecule, which is indicative of potential reactivity . Additionally, the presence of intramolecular and intermolecular hydrogen bonds, as observed in the crystal structure of related compounds, can influence the chemical behavior and stability of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be characterized by a variety of analytical techniques. The compound 2-phenyl-N-(pyrazin-2-yl)acetamide was characterized using elemental analysis, FTIR, 1H NMR, thermogravimetric analysis, differential thermal analysis, UV-Visible spectroscopy, and single-crystal X-ray diffraction . These methods provide comprehensive information about the stability, electronic properties, and intermolecular interactions of the compound, which are crucial for understanding its behavior in different environments.
科学的研究の応用
Synthesis of Novel Derivatives
- A study by Rahmouni et al. (2014) explored the synthesis of new derivatives of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one, which are structurally related to the chemical . This research highlights the versatility of pyrazolo[3,4-d]pyrimidin derivatives in synthesizing novel compounds with potential biological activities (Rahmouni et al., 2014).
Coordination Complexes and Antioxidant Activity
- Chkirate et al. (2019) discussed the synthesis of coordination complexes using pyrazole-acetamide derivatives. These complexes exhibit significant antioxidant activities, suggesting potential applications in combatting oxidative stress-related conditions (Chkirate et al., 2019).
Antitumor Activity
- El-Morsy et al. (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antitumor activity. One derivative showed promising activity against human breast adenocarcinoma cell lines, indicating potential therapeutic applications (El-Morsy et al., 2017).
Antimicrobial Activity
- Research by Bondock et al. (2008) demonstrated the antimicrobial activity of new heterocycles incorporating pyrazole moieties. These findings suggest potential applications in developing new antimicrobial agents (Bondock et al., 2008).
Stable Isotope-Labeled Compounds
- Lin and Weaner (2012) described the synthesis of stable isotope-labeled antibacterial agent RWJ-416457, which includes a pyrazole moiety. This highlights the use of stable isotope labeling for drug development and pharmacokinetic studies (Lin & Weaner, 2012).
Solvent Effects on Synthesis
- Sayed et al. (1993) investigated the effect of different solvents on the synthesis of pyridazinones. This research offers insights into how solvent choice can influence the properties and yields of synthesized compounds (Sayed et al., 1993).
作用機序
将来の方向性
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-14-17-12-23-27(16-7-5-4-6-8-16)21(17)22(29)26(25-14)13-20(28)24-15-9-10-18(30-2)19(11-15)31-3/h4-12H,13H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGLCFNRAHJVPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-2-fluorobenzamide](/img/structure/B2503911.png)

![N-(2-(6-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2503913.png)
![1-[3-(3,5-Difluorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2503914.png)
![6-Bromo-3-[4-(4-methoxy-phenyl)-thiazol-2-yl]-chromen-2-one](/img/structure/B2503916.png)
![N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2503917.png)



![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2503925.png)

![8-(3,4-dimethoxyphenethyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2503929.png)
![N-(3,4-dimethoxyphenethyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2503930.png)
![2,6-dimethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2503931.png)